molecular formula C15H30ClNO12 B1528138 4,4'-O-(2-Amino-1,3-propanediyl)bis- CAS No. 95245-30-0

4,4'-O-(2-Amino-1,3-propanediyl)bis-

Cat. No. B1528138
CAS RN: 95245-30-0
M. Wt: 451.85 g/mol
InChI Key: NVRPDUMAFYKJCH-UHFFFAOYSA-N
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Description

“4,4’-O-(2-Amino-1,3-propanediyl)bis-” is a heterocyclic organic compound . It is also known as 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride . The compound appears as a light beige solid .


Molecular Structure Analysis

The molecular formula of “4,4’-O-(2-Amino-1,3-propanediyl)bis-” is C15H30ClNO12 . The molecular weight is 451.85 . The IUPAC name is 5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride .


Physical And Chemical Properties Analysis

“4,4’-O-(2-Amino-1,3-propanediyl)bis-” is a light beige solid . It has a molecular weight of 451.85 . The compound has 13 H-bond acceptors and 10 H-bond donors .

Scientific Research Applications

  • Synthesis of 1,2,4-Triazole-Containing Scaffolds

    • Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
    • Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .
    • Results : This method has led to the discovery of new drug candidates .
  • Synthesis of 1,3,5-Triazine Aminobenzoic Acid Derivatives

    • Application : These compounds exhibit antimicrobial activity .
    • Method : 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional method or by using microwave irradiation .
    • Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
  • Industrial Application of Amino-1,2,4-Triazoles

    • Application : These compounds have applications in agriculture, medicine, high-energy substances, and gas-generating composition .
  • Synthesis of 1,3,4-Thiadiazole Derivatives

    • Application : The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents .
    • Results : These compounds have antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation

  • Application : The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents .
  • Method : This article presents the synthesis of a series of thiadiazole derivatives and investigates their chemical characterization and potential anticancer effects on various cell lines .
  • Results : The novel compound 2g, 5- [2- (benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC 50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .
  • Progress in 1,2-Amino Oxygenation of Alkenes, 1,3-Dienes, Alkynes, and Allenes

    • Application : This research focuses on the 1,2-amino oxygenation of alkenes, 1,3-dienes, alkynes, and allenes .
    • Method : The study discusses modern strategies such as electrochemical, photochemical, and biochemical reactivity .
    • Results : The research provides a comprehensive review of modern advances in accomplishing 1,2-amino oxygenation .
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles

    • Application : The research investigates the antioxidant activity of 2-amino-1,3,4-oxadiazole derivatives .
    • Method : The synthesized 2-amino-1,3,4-oxadiazole derivatives were tested for their antioxidant activity against 2,2,-diphenyl-1-picrylhydrazyl (DPPH) .
    • Results : The effects were calculated as IC 50 values .

properties

IUPAC Name

5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO12.ClH/c16-5(3-25-12-6(1-17)27-14(23)10(21)8(12)19)4-26-13-7(2-18)28-15(24)11(22)9(13)20;/h5-15,17-24H,1-4,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRPDUMAFYKJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)OCC(COC2C(OC(C(C2O)O)O)CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747019
Record name 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-O-(2-Amino-1,3-propanediyl)bis-

CAS RN

95245-30-0
Record name 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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